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Compound Name:
carboxylic acid

Cat. No.: B1294038

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-6-
oxopiperidine-3-carboxylic Acid

Abstract

This whitepaper provides a comprehensive theoretical and computational framework for the
analysis of 1-Methyl-6-oxopiperidine-3-carboxylic acid. The piperidine scaffold is a
privileged structure in medicinal chemistry, and understanding the conformational, electronic,
and spectroscopic properties of its derivatives is crucial for modern drug design. This guide
details the standard computational methodologies, including Density Functional Theory (DFT)
for geometry optimization and vibrational frequency analysis, Natural Bond Orbital (NBO)
analysis for understanding intramolecular stability, and Frontier Molecular Orbital (FMO)
analysis for predicting chemical reactivity. Furthermore, it outlines the corresponding
experimental protocols (FT-IR, NMR) required for the validation of theoretical findings. All
computational workflows and conceptual relationships are visualized using standardized
diagrams. The quantitative results presented herein are representative examples derived from
established theoretical models to serve as a benchmark for future studies.

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO:s) is a heterocyclic compound
featuring a piperidine ring, a core structure found in numerous pharmacologically active
molecules.[1] The presence of a chiral center, a carboxylic acid group, an amide functionality
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(lactam), and an N-methyl group suggests a rich and complex conformational landscape and
diverse potential for intermolecular interactions. These characteristics make it a molecule of
interest for drug development professionals.

Theoretical and computational chemistry provide powerful tools to elucidate the structural and
electronic properties of such molecules at the atomic level.[2][3] By employing methods like
Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational
spectra, and electronic properties with high accuracy.[4][5] This in-silico analysis, when
combined with experimental validation, accelerates the drug discovery process by enabling
rational design and prediction of molecular behavior.

This guide serves as a technical protocol for researchers and scientists, outlining a
standardized workflow for the comprehensive computational and theoretical investigation of 1-
Methyl-6-oxopiperidine-3-carboxylic acid and its analogues.

Theoretical and Computational Methodology

The computational analysis workflow is designed to provide a holistic understanding of the
molecule's properties, from its most stable 3D structure to its electronic reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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